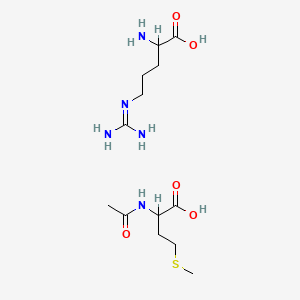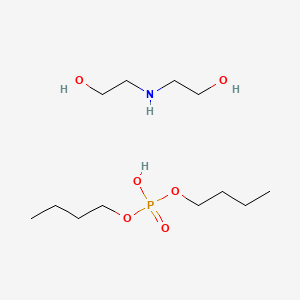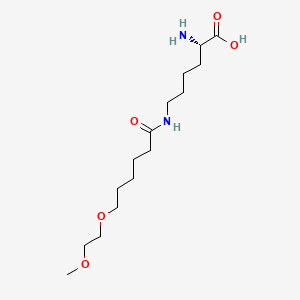
Pegvaliase
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pegvaliase, marketed under the brand name Palynziq, is a medication used for the treatment of phenylketonuria, a genetic disorder caused by a deficiency of the enzyme phenylalanine hydroxylase. This deficiency leads to the accumulation of phenylalanine, which can cause severe neurological damage if left untreated. This compound is a pegylated derivative of the enzyme phenylalanine ammonia-lyase, which metabolizes phenylalanine to reduce its blood levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pegvaliase is synthesized by conjugating the enzyme phenylalanine ammonia-lyase with polyethylene glycol (PEG).
Industrial Production Methods
The industrial production of this compound involves the recombinant expression of phenylalanine ammonia-lyase in a suitable host organism, followed by purification and pegylation. The pegylation process is typically carried out under controlled conditions to ensure the desired degree of modification and activity of the enzyme .
Chemical Reactions Analysis
Types of Reactions
Pegvaliase primarily undergoes enzymatic reactions, specifically the conversion of phenylalanine to ammonia and trans-cinnamic acid. This reaction is a type of deamination, where the amino group of phenylalanine is removed .
Common Reagents and Conditions
The enzymatic reaction catalyzed by this compound does not require additional reagents, as the enzyme itself facilitates the conversion of phenylalanine under physiological conditions .
Major Products Formed
The major products formed from the reaction catalyzed by this compound are ammonia and trans-cinnamic acid .
Scientific Research Applications
Pegvaliase has several scientific research applications, particularly in the fields of medicine and biochemistry. It is primarily used to study and treat phenylketonuria by reducing blood phenylalanine levels in patients with this genetic disorder . Additionally, this compound serves as a model for enzyme replacement therapies and the development of other pegylated therapeutic proteins .
Mechanism of Action
Pegvaliase exerts its effects by catalyzing the conversion of phenylalanine to ammonia and trans-cinnamic acid. This reaction reduces the levels of phenylalanine in the blood, thereby preventing its accumulation and the associated neurotoxic effects. The enzyme targets phenylalanine directly, bypassing the deficient phenylalanine hydroxylase pathway in patients with phenylketonuria .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine Ammonia-Lyase: The non-pegylated form of the enzyme used in pegvaliase.
Uniqueness of this compound
This compound is unique due to its pegylation, which enhances its stability and reduces immunogenicity compared to the non-pegylated enzyme. This modification allows for more effective and sustained reduction of blood phenylalanine levels in patients with phenylketonuria .
Properties
Key on ui mechanism of action |
Pegvaliase is a phenylalanine ammonia lyase (PAL) enzyme that temporarily restores the levels of deficient enzyme and reduces blood phenylalanine concentrations by converting phenylalanine to ammonia and _trans_-cinnamic acid. Formed conversion products are metabolized in the liver and later excreted in the urine. |
|---|---|
CAS No. |
1585984-95-7 |
Molecular Formula |
C15H30N2O5 |
Molecular Weight |
318.41 g/mol |
IUPAC Name |
(2S)-2-amino-6-[6-(2-methoxyethoxy)hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C15H30N2O5/c1-21-11-12-22-10-6-2-3-8-14(18)17-9-5-4-7-13(16)15(19)20/h13H,2-12,16H2,1H3,(H,17,18)(H,19,20)/t13-/m0/s1 |
InChI Key |
NPOCDVAOUKODSQ-ZDUSSCGKSA-N |
Isomeric SMILES |
COCCOCCCCCC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
COCCOCCCCCC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
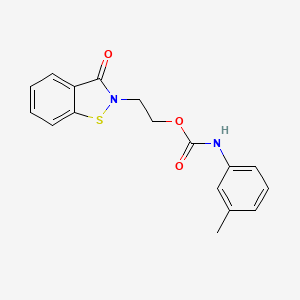
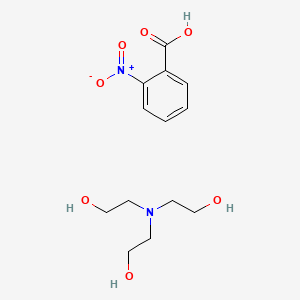
![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
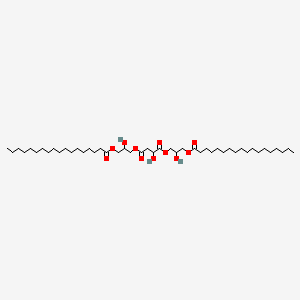
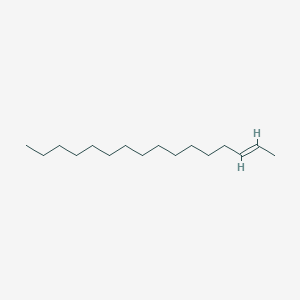
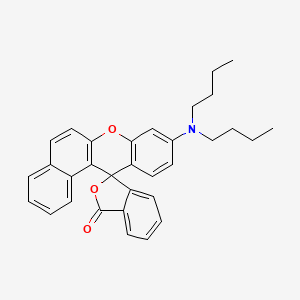
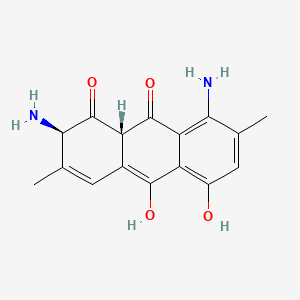
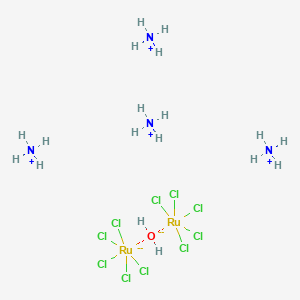
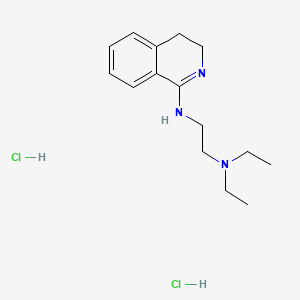
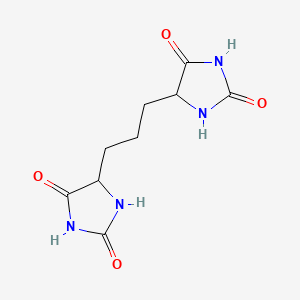
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
